
8-methyl-7H-purine-2,6-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-7H-purine-2,6-diamine hydrochloride, also known as caffeine, is a naturally occurring compound found in coffee, tea, and other beverages. It is a stimulant that is widely used for its ability to increase alertness and improve cognitive performance. In recent years, caffeine has also been the subject of scientific research, with studies investigating its potential health benefits and physiological effects.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-methyl-7H-purine-2,6-diamine hydrochloride:
Pharmaceutical Research
8-methyl-7H-purine-2,6-diamine hydrochloride is extensively used in pharmaceutical research as a reference standard for testing and validation of new drugs. Its structural similarity to purine derivatives makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of purine-based drugs .
Cancer Research
This compound is utilized in cancer research to investigate its potential as an anti-cancer agent. Studies have shown that purine derivatives can inhibit the growth of certain cancer cells by interfering with DNA synthesis and repair mechanisms . Researchers are exploring its efficacy in targeting specific cancer types.
Biochemical Assays
In biochemical assays, 8-methyl-7H-purine-2,6-diamine hydrochloride serves as a substrate or inhibitor in enzyme activity studies. Its role in modulating enzyme functions helps in understanding various biochemical pathways and identifying potential therapeutic targets .
Neuroscience Research
The compound is also used in neuroscience research to study its effects on neural cells and neurotransmitter systems. Its interaction with purinergic receptors is of particular interest, as it may influence neural signaling and neuroprotection .
Toxicology
The compound is also utilized in toxicological studies to assess its safety and potential toxic effects. Understanding its toxicity profile is crucial for its application in pharmaceuticals and other fields.
Each of these applications highlights the versatility and importance of 8-methyl-7H-purine-2,6-diamine hydrochloride in scientific research. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich Biosynth ECHEMI Sigma-Aldrich : Biosynth : ECHEMI : Sigma-Aldrich : Biosynth
特性
IUPAC Name |
8-methyl-7H-purine-2,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H5,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCOYJGIFWOOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC(=C2N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

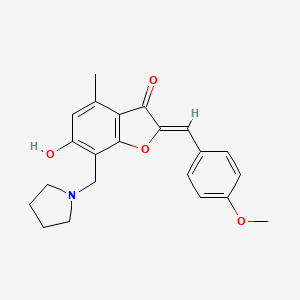
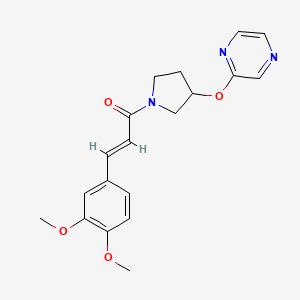

![[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2368473.png)
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

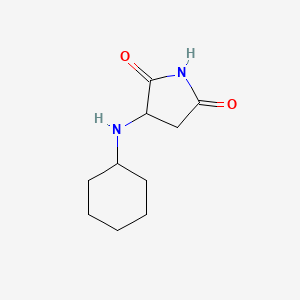
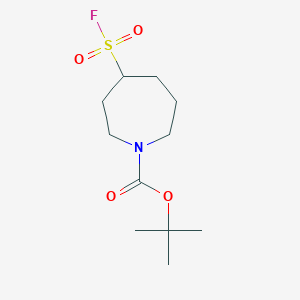
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)

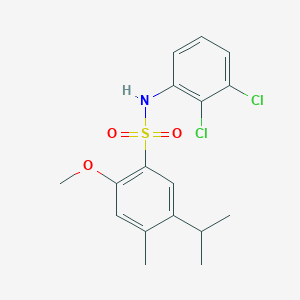

![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)
